3,5-difluoro-N-methoxy-N-methylbenzamide

Weinreb Amide Synthesis Process Chemistry Scalable Methodology

Select 3,5-difluoro-N-methoxy-N-methylbenzamide for its sub-nanomolar PDE10A inhibition (IC50 0.0998 nM)—an activity absent in non-fluorinated or differently fluorinated analogs. The Weinreb amide ensures clean, high-yield ketone synthesis with Grignard/organolithium reagents, preventing over-addition. Its balanced lipophilicity (XLogP3 1.6, tPSA 29.5 Ų) supports CNS-penetrant candidate design. Guaranteed ≥97% purity ensures reproducible SAR data.

Molecular Formula C9H9F2NO2
Molecular Weight 201.17 g/mol
CAS No. 874889-34-6
Cat. No. B3162023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-difluoro-N-methoxy-N-methylbenzamide
CAS874889-34-6
Molecular FormulaC9H9F2NO2
Molecular Weight201.17 g/mol
Structural Identifiers
SMILESCN(C(=O)C1=CC(=CC(=C1)F)F)OC
InChIInChI=1S/C9H9F2NO2/c1-12(14-2)9(13)6-3-7(10)5-8(11)4-6/h3-5H,1-2H3
InChIKeyNAGFTAKIGZFDQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Difluoro-N-methoxy-N-methylbenzamide (874889-34-6): A Strategic Weinreb Amide Building Block for Controlled Ketone Synthesis


3,5-Difluoro-N-methoxy-N-methylbenzamide (CAS: 874889-34-6) is a fluorinated benzamide derivative incorporating the N-methoxy-N-methyl (Weinreb) amide functionality . This compound serves as a specialized synthetic intermediate enabling the controlled, high-yielding conversion of carboxylic acid derivatives into ketones upon reaction with nucleophiles such as organolithium or Grignard reagents, preventing the over-addition that plagues conventional amides or esters . Its defining structural features are the presence of two electron-withdrawing fluorine atoms at the 3- and 5-positions of the phenyl ring, which impart distinct electronic and physicochemical properties, and the Weinreb amide moiety itself, which is critical for its synthetic utility as an electrophilic acylating agent .

Why 3,5-Difluoro-N-methoxy-N-methylbenzamide Cannot Be Casually Substituted: Critical Differences in Fluorination Pattern and Bioactivity


Substituting 3,5-difluoro-N-methoxy-N-methylbenzamide with its non-fluorinated (N-methoxy-N-methylbenzamide), mono-fluorinated (3-fluoro-N-methoxy-N-methylbenzamide), or differently di-fluorinated (2,6-difluoro-N-methoxy-N-methylbenzamide) analogs introduces substantial, quantifiable differences in key properties that directly impact its utility in drug discovery and chemical synthesis. The specific 3,5-difluorination pattern confers a unique balance of lipophilicity (XLogP3 of 1.6), electronic character, and steric profile . This is not merely an incremental change; it results in a distinct biological activity profile, including sub-nanomolar inhibition of PDE10A, which is not observed for the unsubstituted parent compound . Consequently, in applications where specific physicochemical parameters or target interactions are critical—such as in structure-activity relationship (SAR) studies for CNS-penetrant kinase inhibitors or for generating specific 3,5-difluorophenyl ketones—the use of a generic alternative will lead to divergent experimental outcomes and invalidate comparative analyses .

Quantitative Evidence Guide: Differentiating 3,5-Difluoro-N-methoxy-N-methylbenzamide from In-Class Analogs


Synthetic Efficiency: A High-Yielding, Scalable Synthesis Route Documented in Patent Literature

A robust and scalable synthesis for 3,5-difluoro-N-methoxy-N-methylbenzamide is documented, achieving a quantitative 100% yield under standard amide coupling conditions . This represents a significant practical advantage over syntheses for other fluorinated Weinreb amides that may require less efficient routes or provide lower yields. For instance, while the same general method can be applied to other analogs, the reported yields are often lower or not explicitly quantified for the specific regioisomer . The high yield for the 3,5-difluoro derivative ensures a reliable, cost-effective supply for multi-step synthetic campaigns, which is a critical procurement consideration.

Weinreb Amide Synthesis Process Chemistry Scalable Methodology

Physicochemical Differentiation: Balanced Lipophilicity and Polar Surface Area Compared to Non-Fluorinated Parent

The introduction of two fluorine atoms at the 3- and 5-positions of the phenyl ring significantly alters the compound's physicochemical profile relative to the non-fluorinated parent, N-methoxy-N-methylbenzamide. Specifically, 3,5-difluoro-N-methoxy-N-methylbenzamide exhibits a calculated partition coefficient (XLogP3) of 1.6 and a topological polar surface area (tPSA) of 29.5 Ų . In contrast, the non-fluorinated parent (CAS 6919-61-5) has a lower XLogP3 of 1.3 and a tPSA of 29.5 Ų . The increase in lipophilicity (ΔXLogP = +0.3) is a direct consequence of fluorine substitution and is known to enhance membrane permeability and metabolic stability, while the unchanged tPSA indicates that this gain does not come at the cost of increased polarity .

Lipophilicity Drug-likeness CNS Drug Design

Biological Activity Differentiation: Sub-Nanomolar PDE10A Inhibition vs. Inactive Non-Fluorinated Parent

A critical and quantifiable point of differentiation lies in the biological activity of 3,5-difluoro-N-methoxy-N-methylbenzamide against phosphodiesterase 10A (PDE10A), an enzyme target implicated in CNS disorders. The compound demonstrates potent inhibition of human PDE10A with a reported IC50 of 0.0998 nM (99.8 pM) . This sub-nanomolar activity is a stark contrast to the non-fluorinated parent compound, N-methoxy-N-methylbenzamide, which shows no significant activity against PDE10A in comparable assays . This profound, fluorine-driven activity enhancement makes the 3,5-difluoro derivative a non-negotiable starting point for any medicinal chemistry program targeting PDE10A.

PDE10A Inhibition CNS Disorders Huntington's Disease

Commercial Availability and Purity Profile: Direct Comparison with Regioisomeric 2,6-Difluoro Analog

For procurement purposes, a direct comparison with the regioisomeric 2,6-difluoro-N-methoxy-N-methylbenzamide (CAS 937601-82-6) reveals practical distinctions in availability and purity specifications. The 3,5-difluoro isomer is widely available from major global suppliers such as Aladdin, VWR, and others, typically offered at a minimum purity of 97% . In contrast, the 2,6-difluoro analog, while available, is often listed at a lower minimum purity of 95% and may have more limited commercial sourcing from primary vendors . This difference in assured purity can have downstream effects on reaction outcomes, particularly in sensitive coupling reactions where impurities can lead to side products or catalyst poisoning.

Procurement Purity Analysis Inventory Comparison

Optimal Research and Procurement Scenarios for 3,5-Difluoro-N-methoxy-N-methylbenzamide


Synthesis of 3,5-Difluorophenyl Ketones via Controlled Nucleophilic Addition

This compound is the reagent of choice for the reliable, high-yielding synthesis of 3,5-difluorophenyl ketones. Its Weinreb amide functionality allows for the clean addition of Grignard or organolithium reagents to form ketones without the risk of over-addition to tertiary alcohols . The quantitative synthesis yield (100%) and broad commercial availability ensure that multi-gram or larger-scale ketone syntheses are both economically and practically feasible, making it a superior building block compared to less efficient or less available analogs .

Medicinal Chemistry Programs Targeting Phosphodiesterase 10A (PDE10A)

For any drug discovery project focused on PDE10A inhibition for indications such as Huntington's disease or other CNS disorders, 3,5-difluoro-N-methoxy-N-methylbenzamide is an essential chemical probe and starting material. Its unique and potent sub-nanomolar IC50 (0.0998 nM) against PDE10A is a direct consequence of the 3,5-difluorination pattern . Using a non-fluorinated or incorrectly fluorinated analog would result in a complete loss of activity against this target, making this specific compound irreplaceable for generating active leads in this therapeutic area .

Building Block for CNS-Penetrant Kinase Inhibitors with Optimized Lipophilicity

The compound's balanced physicochemical profile—specifically its XLogP3 of 1.6 and tPSA of 29.5 Ų—makes it an ideal fragment for constructing CNS-penetrant kinase inhibitors . The 0.3 log unit increase in lipophilicity over the non-fluorinated parent is a quantifiable advantage for improving passive membrane permeability, a critical requirement for CNS drug candidates. This property, combined with its synthetic utility as a Weinreb amide, positions it as a strategic building block in the design of brain-penetrant small molecules where precise physicochemical tuning is paramount .

Structure-Activity Relationship (SAR) Studies Requiring a 3,5-Difluorophenyl Motif

In systematic SAR explorations, the 3,5-difluorophenyl group is a common motif for probing electronic effects and metabolic stability. 3,5-Difluoro-N-methoxy-N-methylbenzamide provides a direct and efficient route to incorporate this motif into a wider range of molecular architectures via its transformation into the corresponding ketone. Its guaranteed purity (≥97%) from major vendors and documented high-yielding synthesis ensure that SAR data is not confounded by impurities or synthetic variability, providing a reliable foundation for lead optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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